molecular formula C13H9ClO B131818 (2-Chlorophenyl)(phenyl)methanone CAS No. 5162-03-8

(2-Chlorophenyl)(phenyl)methanone

Cat. No.: B131818
CAS No.: 5162-03-8
M. Wt: 216.66 g/mol
InChI Key: VMHYWKBKHMYRNF-UHFFFAOYSA-N
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Description

2-Chlorobenzophenone (CAS 5162-03-8) is an aromatic ketone with the molecular formula C₁₃H₉ClO and a molecular weight of 216.66 g/mol. It is structurally characterized by a benzophenone backbone substituted with a chlorine atom at the ortho position of one phenyl ring. This compound is widely utilized in pharmaceutical synthesis, particularly as a reference standard for impurity profiling (e.g., in Clotrimazole formulations) . Its applications extend to environmental chemistry, where it serves as a model pollutant in degradation studies . Key physicochemical properties include:

  • Melting Point: Not explicitly reported in the evidence, but analogs like 2-Amino-5-chlorobenzophenone melt at 96–100°C .
  • Solubility: Typically soluble in organic solvents (e.g., acetonitrile) and used in HPLC analysis .
  • Chromatographic Retention Time: 3.02 min under reversed-phase HPLC conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-phenylmethanone
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InChI

InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHYWKBKHMYRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063721
Record name Methanone, (2-chlorophenyl)phenyl-
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Molecular Weight

216.66 g/mol
Source PubChem
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CAS No.

5162-03-8, 51330-06-4
Record name 2-Chlorobenzophenone
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Record name 2-Chlorobenzophenone
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Record name (2-Chlorophenyl)phenylmethanone
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Record name 2-Chlorobenzophenone
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Record name Methanone, (2-chlorophenyl)phenyl-
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Record name Methanone, (2-chlorophenyl)phenyl-
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Record name 2-chlorobenzophenone
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Record name 2-CHLOROBENZOPHENONE
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of benzene with 2-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride. The reaction is typically carried out at temperatures ranging from -20°C to 15°C .

Industrial Production Methods: The industrial production of 2-chlorobenzophenone follows a similar route, utilizing benzene and 2-chlorobenzoyl chloride. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves condensation reactions, followed by acid treatment, filtration, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Substitution: Various nucleophiles such as amines or alkoxides can be used under appropriate conditions.

Major Products:

    Reduction: The major product is the corresponding benzhydrol.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemical Properties and Structure

2-Chlorobenzophenone is characterized by the chemical formula C13H9ClOC_{13}H_9ClO and a CAS number of 5162-03-8. It is a chlorinated derivative of benzophenone, featuring a chlorine atom attached to one of the phenyl rings. This structural modification enhances its reactivity and potential applications.

Pharmaceutical Applications

2-Chlorobenzophenone serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the production of benzodiazepines, which are widely used for their anxiolytic and sedative properties. A study highlighted its involvement in synthesizing 2-chloroacetamido-5-chloro-2'-chlorobenzophenone, an important precursor for drugs like diazepam .

Case Study: Synthesis of Benzodiazepines

  • Compound : 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
  • Application : Intermediate in the synthesis of anxiolytic drugs.
  • Method : Utilized in reactions under basic conditions to yield desired products.

Inclusion Complex Formation

Recent research has demonstrated the ability of 2-Chlorobenzophenone to form inclusion complexes with cyclomaltoheptaose (β-cyclodextrin). This interaction is significant for enhancing solubility and stability of drugs, making it valuable in pharmaceutical formulations.

Thermodynamic Study

  • Methods : UV-vis spectroscopy and reversed-phase liquid chromatography (RP-HPLC).
  • Findings : The formation constant (KcK_c) at 30°C was found to be 3846 M1^{-1}, indicating strong interaction. The process is driven by enthalpy changes, making it favorable for drug delivery applications .

Photochemical Applications

2-Chlorobenzophenone is also used as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it essential in the production of UV-cured coatings and inks.

Data Table: Photoinitiator Performance

PropertyValue
Absorption Maximum (nm)254
Quantum YieldHigh
ApplicationUV-cured coatings

Analytical Chemistry

In analytical chemistry, 2-Chlorobenzophenone serves as a standard reference material due to its well-defined properties. It is utilized in chromatographic methods for quantifying other compounds.

Example Application

  • Method : RP-HPLC
  • Purpose : Calibration standard for assessing the purity of related substances.

Environmental Impact Studies

Research has also focused on the ecological effects of 2-Chlorobenzophenone. Studies indicate its persistence in aquatic environments, necessitating assessments regarding its bioaccumulation potential and toxicity .

Ecotoxicological Data

  • Endpoint : Aquatic toxicity studies ongoing.
  • Findings : Limited data available; further research needed to establish comprehensive toxicity profiles.

Mechanism of Action

The mechanism of action of 2-chlorobenzophenone involves its interaction with specific molecular targets. For instance, in reduction reactions, the compound interacts with reducing agents like lithium aluminum hydride, leading to the formation of benzhydrol. The pathways involved in these reactions are typically studied using spectroscopic and chromatographic techniques .

Comparison with Similar Compounds

Key Research Findings

  • Environmental Impact: 2-Chlorobenzophenone is a recalcitrant pollutant, but its degradation is feasible using nanocomposite Raney alloys, offering a 30% faster rate compared to commercial catalysts .
  • Pharmaceutical Relevance : It is a critical impurity in antifungal drugs, requiring strict control (< 0.1% per USP guidelines) .
  • Structure-Activity Relationships : Chlorine at the ortho position enhances steric hindrance, reducing reactivity compared to para-substituted analogs .

Biological Activity

2-Chlorobenzophenone (CBP) is a compound belonging to the benzophenone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 2-chlorobenzophenone, including its antibacterial, antifungal, and cytotoxic properties, supported by relevant studies and data.

2-Chlorobenzophenone is characterized by the presence of a chlorine atom at the 2-position of the benzophenone structure. Its molecular formula is C13H9ClO, and it has a molecular weight of 232.66 g/mol. The compound's structure contributes to its reactivity and biological activity.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of 2-chlorobenzophenone and its derivatives:

  • Antibiofilm Activity : A study investigated the antibiofilm potential of various benzophenone derivatives, including 2-chloro-5-amino-benzophenone. The results indicated that certain derivatives exhibited significant antibiofilm activity against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with effective concentrations below 100 μg/ml .
  • Mechanism of Action : The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with biofilm formation, as evidenced by fluorescence microscopy confirming the antibiofilm results.

Antifungal Activity

Research has also indicated that chlorinated benzophenones can exhibit antifungal properties. For instance, a study on related compounds showed that they could inhibit fungal growth effectively, although specific data on 2-chlorobenzophenone itself remains limited in this context.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2-chlorobenzophenone have been evaluated against various cancer cell lines:

  • Cytotoxic Studies : In vitro studies have demonstrated that chlorinated benzophenones can induce apoptosis in cancer cells. For example, a study assessing polyprenylated benzophenones showed significant cytotoxicity against HeLa and MCF-7 cell lines, suggesting a potential for similar activity in chlorinated derivatives like 2-chlorobenzophenone .
  • Molecular Docking Studies : In silico analyses have been conducted to predict interactions between 2-chlorobenzophenone and various biological targets. These studies suggest that the compound may bind effectively to key proteins involved in cancer progression, although specific docking studies for 2-chlorobenzophenone are still needed.

Environmental Impact and Biotransformation

The environmental fate of 2-chlorobenzophenone has also been studied, particularly its biotransformation in aquatic environments:

  • Biodegradation Studies : Research indicated that riverine bacterio-plankton could biotransform 2-amino-5-chlorobenzophenone (a degradation product related to CBP) significantly. In batch microcosm experiments, approximately 61% removal of this compound was observed under specific conditions . This suggests that similar processes may apply to 2-chlorobenzophenone in natural waters.

Data Summary

Biological Activity Effectiveness Study Reference
AntibacterialEffective against S. aureus, K. pneumoniae at <100 μg/ml
AntifungalInhibitory activity noted in related compoundsLimited Data
CytotoxicityInduces apoptosis in cancer cell lines (HeLa, MCF-7)
BiodegradationUp to 61% removal by bacterio-plankton

Case Studies

  • Antibacterial Efficacy : A study focused on various chlorinated benzophenones revealed that specific derivatives displayed enhanced antibacterial properties compared to traditional antibiotics, indicating a potential for developing new antibacterial agents.
  • Cytotoxicity Evaluation : Research involving polyprenylated benzophenones demonstrated their cytotoxic effects against multiple cancer cell lines, suggesting that structural modifications in benzophenones could lead to effective anticancer drugs.

Q & A

Q. What are the recommended synthetic routes for 2-Chlorobenzophenone in academic laboratories?

A common method involves reacting 2-chlorobenzoyl chloride with benzene derivatives in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃). For example, 2-chlorobenzophenone can be synthesized via Friedel-Crafts acylation, where precise control of stoichiometry and reaction temperature (typically 25–80°C) is critical to minimize side products . Post-synthesis purification often employs column chromatography or recrystallization using ethanol/water mixtures.

Q. What safety protocols are essential for handling 2-Chlorobenzophenone in laboratory settings?

Based on analogous chlorinated compounds (e.g., 2-chlorophenol), researchers should:

  • Use PPE (nitrile gloves, lab coats, safety goggles) to prevent dermal/ocular exposure .
  • Work in a fume hood to avoid inhalation of vapors, as chlorinated aromatics may exhibit acute toxicity (e.g., oral LD₅₀ = 670 mg/kg in rats for 2-chlorophenol) .
  • Store the compound away from oxidizers and heat sources due to potential flammability (flash point ~64°C for structurally similar compounds) .

Q. Which spectroscopic techniques are most effective for characterizing 2-Chlorobenzophenone?

Key methods include:

  • IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C-Cl vibrations at 550–700 cm⁻¹ .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substitution in benzophenones), while ¹³C NMR confirms carbonyl carbon signals at ~195–205 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₉ClO) and fragmentation pathways .

Advanced Research Questions

Q. How does 2-Chlorobenzophenone act as a photosensitizer in photodegradation studies, and what parameters optimize its efficacy?

In photocatalytic systems (e.g., coupled with TiO₂), 2-Chlorobenzophenone enhances electron-hole pair generation under UV irradiation. Critical parameters include:

  • Light wavelength : Match absorption maxima (e.g., 280–320 nm for benzophenones) to the light source .
  • Concentration : Optimal catalyst loading (e.g., 0.1–1.0 wt%) balances reactivity and light penetration .
  • Reaction medium : Aqueous vs. organic solvents affect degradation kinetics; pH adjustments may stabilize reactive intermediates .

Q. What contradictions exist regarding the environmental persistence of 2-Chlorobenzophenone, and how can they be resolved?

Discrepancies arise from variations in:

  • Bioaccumulation potential : Conflicting log P (octanol-water partition coefficient) values due to differing experimental conditions (e.g., pH, temperature) .
  • Degradation pathways : Aerobic vs. anaerobic microbial communities produce distinct metabolites (e.g., chlorinated vs. dechlorinated byproducts) . Resolution strategies include standardized OECD test guidelines (e.g., OECD 301 for biodegradability) and advanced mass spectrometry to track degradation intermediates .

Q. What methodologies are recommended for analyzing mechanistic pathways in 2-Chlorobenzophenone degradation?

Combine kinetic studies (e.g., pseudo-first-order rate constants) with:

  • LC-MS/MS : Identify hydroxylated or dechlorinated intermediates (e.g., 2-hydroxybenzophenone) .
  • Electron paramagnetic resonance (EPR) : Detect radical species (e.g., •OH, O₂•⁻) generated during photolysis .
  • Computational modeling : Density functional theory (DFT) predicts reactive sites and bond dissociation energies .

Q. How can researchers mitigate environmental risks when disposing of 2-Chlorobenzophenone waste?

  • Neutralization : Treat with alkaline solutions (e.g., 10% NaOH) to hydrolyze chlorinated bonds .
  • Adsorption : Use activated carbon or bentonite clay to capture residual compounds before incineration .
  • Regulatory compliance : Follow EPA guidelines (e.g., Resource Conservation and Recovery Act) for hazardous waste labeling and disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Chlorophenyl)(phenyl)methanone
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